molecular formula C8H10BrClN2 B13035737 (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13035737
M. Wt: 249.53 g/mol
InChI Key: XDLGQJBJBKRMHY-MRVPVSSYSA-N
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Description

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Amine Introduction: The ethane backbone with amine groups can be synthesized through reductive amination or other amine introduction methods.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.

    Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering the halogen substituents.

    Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents.

Medicine

In medicinal chemistry, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
  • (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
  • (1S)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine

Uniqueness

What sets (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine apart from similar compounds is the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

XDLGQJBJBKRMHY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)Cl

Origin of Product

United States

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